molecular formula C19H22O4 B5219982 1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone

1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone

Cat. No.: B5219982
M. Wt: 314.4 g/mol
InChI Key: GNGXADAVOHDDIS-UHFFFAOYSA-N
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Description

1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a propoxy chain linked to an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-(3-ethoxyphenoxy)propyl bromide: This intermediate is prepared by reacting 3-ethoxyphenol with 1,3-dibromopropane in the presence of a base like sodium hydroxide.

    Coupling with 2-phenylethanone: The final step involves the reaction of 3-(3-ethoxyphenoxy)propyl bromide with 2-phenylethanone in the presence of a strong base such as potassium tert-butoxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium bor

Properties

IUPAC Name

1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXADAVOHDDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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